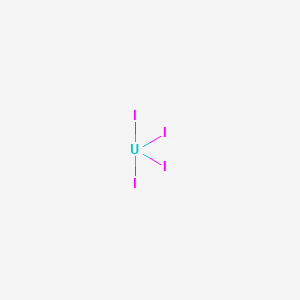

Uranium iodide (UI4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is represented by the chemical formula UI4 and appears as black hygroscopic crystals . This compound is significant in various scientific and industrial applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Uranium tetraiodide can be synthesized through the reaction between uranium and an excess of iodine. This reaction typically occurs under controlled conditions to ensure the complete formation of uranium tetraiodide .

Industrial Production Methods: A more convenient lab-scale synthesis involves the reaction of aluminium iodide (AlI3) with uranium dioxide (UO2). This method is advantageous as it avoids the need for pure metallic uranium and utilizes more readily available starting materials. The reaction proceeds as follows: [ \text{3AlI}_3 + \text{UO}_2 \rightarrow \text{UI}_4 + \text{3AlO}_2 ] The products are then purified using chemical vapor transport (CVT) techniques .

Analyse Des Réactions Chimiques

Thermal Behavior

UI₄ undergoes dissociation upon heating, forming uranium triiodide (UI₃) and iodine gas:

UI4ΔUI3+21I2

This reaction occurs at elevated temperatures, with UI₄ crystallizing in a monoclinic structure (space group C2/c) .

| Property | Value |

|---|---|

| Melting point | 506°C (under I₂ atmosphere) |

| Density | 5.6 g/cm³ (15°C) |

Solvent-Induced Behavior in Ethyl Acetate (EtOAc)

Unlike uranium(IV) chloride (UCl₄) and bromide (UBr₄), which self-ionize in ethyl acetate to form cation-anion complexes, UI₄ does not dissociate. Instead, it forms stable [UI₄(EtOAc)₃] complexes. This behavior highlights the unique reactivity of UI₄ compared to other uranium(IV) halides .

Key Observations:

-

UCl₄/UBr₄ : Self-ionize into [UX₃(EtOAc)₄]⁺ and [UX₅(EtOAc)]⁻ (X = Cl, Br) .

-

UI₄ : Remains as [UI₄(EtOAc)₃] with no ionization, crystallizing in a monoclinic system (P2₁/c) .

| Compound | Behavior in EtOAc | Crystal System |

|---|---|---|

| UCl₄ | Self-ionizes | Orthorhombic (P2₁2₁2₁) |

| UBr₄ | Self-ionizes | Monoclinic (P12₁/n₁) |

| UI₄ | Forms [UI₄(EtOAc)₃] | Monoclinic (P2₁/c) |

Elemental Composition and Structural Analysis

UI₄ consists of uranium in the +4 oxidation state, coordinated by iodide ligands. Its elemental composition is:

| Element | Mass % |

|---|---|

| Uranium (U) | 31.92 |

| Iodine (I) | 68.08 |

The compound adopts an octahedral layered geometry in its crystalline state, with uranium coordinated by six iodide ions .

Comparative Reactivity with Other Uranium(IV) Halides

UI₄’s resistance to self-ionization in ethyl acetate contrasts sharply with UCl₄ and UBr₄. This divergence suggests that iodide ligands stabilize the uranium center more effectively, preventing dissociation . The structural differences between chloride and bromide analogs (orthorhombic vs. monoclinic systems) further emphasize the ligand-dependent reactivity of uranium(IV) halides .

Applications De Recherche Scientifique

Uranium tetraiodide is utilized in several scientific research applications:

Chemistry: It serves as a precursor for synthesizing other uranium compounds and as a reagent in various chemical reactions.

Industry: Its unique properties make it useful in nuclear materials research and development.

Medicine and Biology: While not directly used in medicine, its study contributes to understanding the behavior of uranium compounds in biological systems.

Mécanisme D'action

The mechanism by which uranium tetraiodide exerts its effects involves its ability to undergo redox reactions and form complexes with other elements. The molecular targets and pathways depend on the specific reactions and conditions. For example, in redox reactions, uranium can change its oxidation state, influencing the overall reaction pathway and products formed.

Comparaison Avec Des Composés Similaires

- Uranium tetrachloride (UCl4)

- Uranium tetrabromide (UBr4)

Comparison:

- Uranium tetrachloride (UCl4): Similar to uranium tetraiodide, uranium tetrachloride is a uranium compound in the +4 oxidation state but with chlorine instead of iodine. It has different reactivity and physical properties due to the nature of chlorine.

- Uranium tetrabromide (UBr4): This compound is analogous to uranium tetraiodide but contains bromine. It shares similar chemical properties but differs in reactivity and applications due to the presence of bromine.

Uniqueness of Uranium Tetraiodide: Uranium tetraiodide’s unique properties, such as its hygroscopic nature and specific reactivity with iodine, distinguish it from other uranium halides. Its synthesis and applications are tailored to leverage these unique characteristics .

Propriétés

Numéro CAS |

13470-22-9 |

|---|---|

Formule moléculaire |

I4U |

Poids moléculaire |

745.6468 g/mol |

Nom IUPAC |

uranium(4+);tetraiodide |

InChI |

InChI=1S/4HI.U/h4*1H;/q;;;;+4/p-4 |

Clé InChI |

PUBUIOWBJCONDZ-UHFFFAOYSA-J |

SMILES |

I[U](I)(I)I |

SMILES canonique |

[I-].[I-].[I-].[I-].[U+4] |

Key on ui other cas no. |

13470-22-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.